VPC-14228

描述

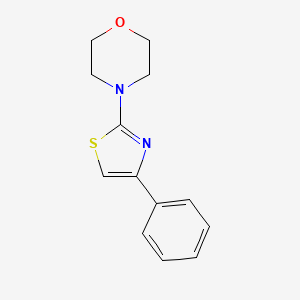

Structure

3D Structure

属性

IUPAC Name |

4-(4-phenyl-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-4-11(5-3-1)12-10-17-13(14-12)15-6-8-16-9-7-15/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNNJVNMXOZEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352478 | |

| Record name | 4-(4-phenyl-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-28-9 | |

| Record name | 4-(4-phenyl-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: The Androgen Receptor DNA-Binding Domain as the Target for VPC-14228

For Immediate Release

This technical guide provides an in-depth analysis of the binding site and mechanism of action of VPC-14228, a novel small molecule inhibitor of the androgen receptor (AR). Developed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from structural and functional studies to elucidate the interaction between this compound and its target.

Executive Summary

This compound represents a significant advancement in the development of androgen receptor antagonists. Unlike traditional anti-androgens that target the ligand-binding domain (LBD), this compound selectively binds to the DNA-binding domain (DBD) of the AR. This unique mechanism allows it to inhibit the transcriptional activity of both full-length AR and clinically relevant splice variants that lack the LBD, such as AR-V7. By physically obstructing the interaction between the AR and its target DNA sequences, this compound effectively halts the downstream signaling cascade that drives prostate cancer progression. This guide details the precise binding location, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to validate these findings.

The Binding Site of this compound on the Androgen Receptor

This compound directly targets a surface-exposed pocket on the DNA-binding domain (DBD) of the androgen receptor.[1] This mode of action is distinct from conventional AR inhibitors that compete with androgens for binding to the ligand-binding domain.

Key Features of the Binding Site:

-

Location: The binding site is situated near the P-box recognition helix within the AR-DBD.[1][2] This region is critical for the receptor's ability to recognize and bind to specific DNA sequences known as Androgen Response Elements (AREs).

-

Amino Acid Residues: In silico docking studies, corroborated by mutagenesis experiments, have identified several key amino acid residues that are crucial for the interaction with this compound and its analogs.[3] These include:

-

Ser-579

-

Val-582

-

Phe-583

-

Arg-586

-

Gln-592

-

Tyr-594

-

Lys-610

-

-

Mechanism of Inhibition: By occupying this pocket, this compound sterically hinders the AR-DBD from engaging with the major groove of the DNA.[4] This prevents the stable association of the androgen receptor with the promoter and enhancer regions of its target genes, thereby blocking transcriptional activation.[5][6] Notably, this compound does not inhibit the translocation of the AR from the cytoplasm to the nucleus.[4][6]

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound has been quantified through various cellular assays. The following tables summarize the key inhibitory concentrations (IC₅₀) that demonstrate its potency and specificity.

Table 1: Inhibition of Androgen Receptor Transcriptional Activity

| Cell Line | AR Form | Reporter Assay | IC₅₀ (μM) | Reference(s) |

| PC3 | hAR-WT | Luciferase | 2.36 | [5][6] |

| PC3 | hAR-Y594A | Luciferase | 3.70 | [5] |

| PC3 | hAR-Q592A | Luciferase | 3.70 | [5] |

| LNCaP | Endogenous AR | PSA Expression | 1.26 | [4] |

The increased IC₅₀ values for the mutant AR forms highlight the critical role of residues Tyr-594 and Gln-592 in the binding of this compound.

Table 2: Effect on Prostate Cancer Cell Viability

| Cell Line | AR Status | Assay | IC₅₀ (μM) | Reference(s) |

| PC3 | AR-Negative | Cell Proliferation | > 100 | [4] |

| DU145 | AR-Negative | Cell Proliferation | > 100 | [4] |

The high IC₅₀ values in AR-negative cell lines indicate that the cytotoxic effects of this compound are specifically mediated through its inhibition of the androgen receptor.

Visualizing the Mechanism and Experimental Validation

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical androgen receptor signaling pathway and the specific point of intervention by this compound.

Experimental Workflow: Binding Site Validation

This diagram outlines the logical flow of experiments performed to identify and confirm the binding site of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the core experimental protocols used to characterize the binding and activity of this compound.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay quantitatively measures the ability of a compound to inhibit AR-driven gene expression.

-

Cell Culture and Transfection:

-

AR-negative prostate cancer cells (e.g., PC3) are cultured in appropriate media.

-

Cells are co-transfected with two plasmids:

-

An expression vector containing the gene for either wild-type or a mutant human androgen receptor (hAR).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple Androgen Response Elements (AREs).

-

-

A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

-

Compound Treatment:

-

Following transfection, cells are treated with a synthetic androgen (e.g., R1881) to activate the AR.

-

Concurrently, cells are treated with varying concentrations of this compound or a vehicle control (DMSO).

-

-

Lysis and Luminescence Measurement:

-

After a 24-hour incubation period, cells are lysed.

-

The activity of firefly luciferase (from the reporter plasmid) and Renilla luciferase (from the control plasmid) is measured using a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

The normalized data is then used to calculate the percent inhibition of AR activity at each concentration of this compound.

-

IC₅₀ values are determined by fitting the dose-response data to a sigmoid curve.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound prevents the physical interaction of the androgen receptor with the DNA of its target genes.

-

Cell Treatment and Cross-linking:

-

AR-positive cells (e.g., LNCaP) are treated with an androgen (e.g., DHT), this compound, and/or vehicle controls.

-

Proteins are cross-linked to DNA using formaldehyde.

-

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

The chromatin is sheared into small fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific to the androgen receptor (or a negative control IgG).

-

The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

-

Washing and Elution:

-

The beads are washed to remove non-specifically bound chromatin.

-

The complexes are eluted from the beads, and the cross-links are reversed by heating.

-

-

DNA Purification and Analysis:

-

The DNA is purified to remove proteins.

-

Quantitative PCR (qPCR) is performed on the purified DNA using primers that flank known AREs in the enhancer or promoter regions of AR target genes (e.g., PSA, FKBP5).

-

-

Data Interpretation:

References

- 1. researchgate.net [researchgate.net]

- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecules Targeting the Androgen Receptor (AR) Signaling Axis Beyond the AR-Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

VPC-14228: A Technical Whitepaper on the Selective Androgen Receptor DNA-Binding Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) remains a critical therapeutic target in prostate cancer. However, the emergence of resistance to therapies targeting the AR ligand-binding domain (LBD), often through mechanisms involving AR splice variants like AR-V7 that lack the LBD, necessitates the development of novel inhibitory strategies. This whitepaper provides a comprehensive technical overview of VPC-14228, a small molecule inhibitor designed to selectively target the DNA-binding domain (DBD) of the AR. By interfering with the AR's ability to bind to androgen response elements (AREs) on DNA, this compound presents a distinct mechanism of action that can overcome common resistance pathways. This document details the preclinical data, experimental methodologies, and the therapeutic potential of targeting the AR-DBD with this compound and its more potent analog, VPC-14449.

Introduction: The Androgen Receptor and the Challenge of Resistance

The androgen receptor, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. For decades, androgen deprivation therapy (ADT) and direct AR antagonists that target the LBD have been the cornerstone of treatment for advanced prostate cancer. However, the efficacy of these treatments is often limited by the development of castration-resistant prostate cancer (CRPC).

A key mechanism of resistance is the expression of constitutively active AR splice variants, most notably AR-V7, which lack the LBD and are therefore insensitive to conventional anti-androgen therapies.[1] These variants retain the N-terminal domain (NTD) and the DBD, allowing them to translocate to the nucleus and activate target gene expression in an androgen-independent manner. The AR-DBD, a highly conserved region responsible for recognizing and binding to AREs in the promoter and enhancer regions of target genes, presents an attractive alternative therapeutic target.

This compound was developed as a selective inhibitor of the AR-DBD, aiming to directly block the interaction between all forms of the AR, including full-length and splice variants, and chromatin.[2][3]

Mechanism of Action of this compound

This compound functions by selectively binding to a surface-exposed pocket on the AR-DBD, thereby inhibiting the interaction between the AR and DNA.[2][3] This allosteric inhibition prevents the transcriptional activation of AR target genes.[2] Unlike LBD-targeted therapies, the mechanism of this compound does not depend on blocking ligand binding or nuclear translocation.[2][4] This allows it to be effective against both full-length AR and AR splice variants that lack the LBD.[2][3]

dot

Mechanism of this compound Action.

Quantitative Preclinical Data

The inhibitory activity of this compound has been quantified in various prostate cancer cell lines using multiple assays. The following tables summarize the key in vitro efficacy data.

Table 1: IC50 Values of this compound for AR Transcriptional Activity

| Cell Line | AR Form | Assay | IC50 (µM) | Reference |

| PC3 | hAR-WT (transiently transfected) | Luciferase Reporter | 2.36 | [2][3] |

| PC3 | hAR-Y594A (mutant) | Luciferase Reporter | 3.70 | [2] |

| PC3 | hAR-Q592A (mutant) | Luciferase Reporter | 3.70 | [2] |

| LNCaP | Endogenous AR | PSA Expression | 1.26 | [4] |

| LNCaP | Endogenous AR | eGFP Reporter | 0.33 | [4] |

| - | AR-V7 (transiently transfected) | Luciferase Reporter | 4-8 | [3] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC50 (µM) | Reference |

| PC3 | Cell Viability | >100 | [4] |

| DU145 | Cell Viability | >100 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.

AR Transcriptional Activity Assay (Luciferase Reporter)

This assay measures the ability of this compound to inhibit AR-mediated gene transcription.

-

Cell Seeding: Prostate cancer cells (e.g., PC3, which are AR-negative) are seeded in 24-well plates at a density of 5 x 10^4 cells per well.[5]

-

Transfection: Cells are co-transfected with an AR expression vector (e.g., for wild-type or mutant AR) and a luciferase reporter plasmid containing AREs (e.g., ARR3tk-luciferase).[2][6] A Renilla luciferase vector is often co-transfected for normalization.

-

Compound Treatment: 24 hours post-transfection, the media is replaced with media containing this compound at various concentrations (typically a serial dilution from 0.01 to 100 µM).[2] For full-length AR activity, a synthetic androgen like R1881 (0.1 nM) is added to stimulate the receptor.[6]

-

Incubation: Cells are incubated with the compound for 24-48 hours.[6][7]

-

Lysis and Luminescence Reading: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[1]

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell number. The data is then plotted against the this compound concentration to determine the IC50 value.

dot

Luciferase Reporter Assay Workflow.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if this compound inhibits the binding of AR to the promoter/enhancer regions of its target genes.

-

Cell Culture and Treatment: LNCaP cells (which endogenously express AR) are cultured and treated with an androgen (e.g., 1 nM DHT) and this compound (e.g., 50 µM) for a specified time (e.g., 4 hours).[6]

-

Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an anti-AR antibody (e.g., AR-N20) or a control IgG overnight.[2][6]

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific for the AREs of AR target genes (e.g., PSA and FKBP5) and a negative control region (e.g., GAPDH promoter).[2]

-

Data Analysis: The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input chromatin. A decrease in the amount of target DNA in the this compound-treated samples compared to the vehicle control indicates inhibition of AR binding.

dot

ChIP-qPCR Experimental Workflow.

In Vivo Efficacy of the More Potent Analog, VPC-14449

While in vivo studies specifically on this compound are limited in the public domain, extensive research has been conducted on its more potent derivative, VPC-14449. These studies provide strong proof-of-concept for the therapeutic potential of AR-DBD inhibition.

In a xenograft model using LNCaP cells, VPC-14449 demonstrated significant antitumor activity.[3] Castrated mice bearing LNCaP tumors were treated with VPC-14449 (100 mg/kg, twice daily).[3] This treatment resulted in a marked reduction in both tumor volume and serum prostate-specific antigen (PSA) levels, comparable to the effects of the LBD inhibitor enzalutamide.[3]

Synthesis of this compound

This compound, with the chemical name 4-(4-phenylthiazol-2-yl)morpholine, can be synthesized through a multi-step process. A plausible synthetic route involves the reaction of morpholine with a phenyl-substituted thiazole derivative. A general approach to similar structures involves the reaction of a thiourea derivative with an alpha-haloketone.[8]

Clinical Development Status

As of the date of this document, there are no publicly registered clinical trials for this compound. The focus of further development appears to have shifted to more potent analogs such as VPC-14449.

Conclusion and Future Directions

This compound is a pioneering selective inhibitor of the androgen receptor DNA-binding domain. It has demonstrated the ability to inhibit the transcriptional activity of both full-length AR and the clinically relevant AR-V7 splice variant in preclinical models. Its unique mechanism of action, which circumvents the need to target the ligand-binding domain, offers a promising strategy to overcome resistance to current anti-androgen therapies.

While the in vivo development of this compound itself appears limited, the promising results from its more potent analog, VPC-14449, validate the AR-DBD as a druggable target. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of AR-DBD inhibitors to advance this novel class of therapeutics into clinical trials for the treatment of castration-resistant prostate cancer.

References

- 1. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The activity of the androgen receptor variant AR-V7 is regulated by FOXO1 in a PTEN-PI3K-AKT-dependent way - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Early-Stage Research on VPC-14228 for Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by the reactivation of the androgen receptor (AR) signaling pathway despite androgen deprivation therapies. A key mechanism of resistance involves the expression of AR splice variants, such as AR-V7, which lack the ligand-binding domain (LBD) targeted by current therapeutics like enzalutamide. This has spurred the development of novel agents targeting alternative domains of the AR. VPC-14228 is an early-stage small molecule inhibitor designed to selectively target the DNA-binding domain (DBD) of the AR. By interfering with the AR's ability to bind to androgen response elements (AREs) on DNA, this compound aims to inhibit the transcriptional activity of both full-length AR and its splice variants, offering a promising therapeutic strategy for CRPC. This technical guide provides an in-depth overview of the preclinical research on this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound functions by selectively binding to a surface-exposed pocket on the AR-DBD.[1][2] This interaction allosterically inhibits the binding of the AR to AREs within the promoter and enhancer regions of target genes, thereby blocking downstream transcriptional activation.[3] A critical feature of this compound is its ability to inhibit not only the full-length AR but also LBD-deficient splice variants like AR-V7, which are a common cause of resistance to second-generation antiandrogens.[1][4] Unlike enzalutamide, which promotes the cytoplasmic retention of the AR, this compound does not prevent the nuclear translocation of the receptor.[1][5] Instead, its activity is localized to the nucleus, where it disrupts the interaction between the AR and chromatin.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and its more potent analog, VPC-14449.

Table 1: In Vitro Inhibition of Androgen Receptor Transcriptional Activity

| Compound | Cell Line | AR Form | Assay | IC50 (µM) | Reference |

| This compound | PC3 | hAR-WT | Luciferase Reporter | 2.36 | [3] |

| This compound | PC3 | hAR-Y594A | Luciferase Reporter | 3.70 | [3] |

| This compound | PC3 | hAR-Q592A | Luciferase Reporter | 3.70 | [3] |

| VPC-14449 | LNCaP | Endogenous AR | Luciferase Reporter | ~0.5 | [7] |

| VPC-14449 | C4-2 | Endogenous AR | Luciferase Reporter | ~0.8 | [7] |

| VPC-14449 | MR49F | Endogenous AR | Luciferase Reporter | ~0.9 | [7] |

| VPC-14449 | 22Rv1 | AR-V7 | Luciferase Reporter | ~5.0 | [7] |

Table 2: Inhibition of Cell Viability in Prostate Cancer Cell Lines

| Compound | Cell Line | Key Feature | IC50 (µM) | Reference |

| VPC-14449 | LNCaP | Androgen-sensitive | ~1.0 | [7] |

| VPC-14449 | C4-2 | Androgen-independent | ~2.0 | [7] |

| VPC-14449 | MR49F | Enzalutamide-resistant | ~2.5 | [7] |

| VPC-14449 | 22Rv1 | AR-V7 positive | >10 | [7] |

| This compound | PC3 | AR-negative | >100 | [5] |

| This compound | DU145 | AR-negative | >100 | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound and its derivatives.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay is used to quantify the ability of this compound to inhibit AR-mediated gene transcription.

-

Cell Lines: PC3 (AR-negative human prostate cancer) and LNCaP (AR-positive human prostate cancer) cells are commonly used.

-

Plasmids:

-

An expression vector for the desired AR form (e.g., full-length wild-type AR, AR-V7, or specific point mutants).

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter, such as the ARR3tk-luciferase reporter.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection: Cells are seeded in 96-well plates and co-transfected with the AR expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Treatment: After 24-48 hours, cells are treated with a range of concentrations of this compound or vehicle control (DMSO). For full-length AR activity, cells are also stimulated with a synthetic androgen like R1881 (0.1 nM).

-

Lysis and Luminescence Measurement: Following a 24-hour incubation with the compound, cells are lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to generate dose-response curves and calculate IC50 values.

Chromatin Immunoprecipitation (ChIP) Assay

This assay determines if this compound inhibits the binding of the AR to the regulatory regions of its target genes.

-

Cell Line: LNCaP cells are typically used as they express endogenous, full-length AR.

-

Cross-linking: Cells are treated with this compound or vehicle, followed by stimulation with an androgen (e.g., DHT). Protein-DNA complexes are then cross-linked using 1% formaldehyde.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to the N-terminal domain of the AR (e.g., AR-N20) or a negative control IgG. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the AREs of known AR target genes (e.g., PSA and FKBP5 enhancers) and a negative control region (e.g., GAPDH promoter).

-

Data Analysis: The amount of immunoprecipitated DNA at each target region is quantified and normalized to the input chromatin. A reduction in the enrichment of AR at the target gene promoters in this compound-treated cells compared to the vehicle control indicates inhibition of AR-DNA binding.

Western Blot Analysis

This technique is used to assess the effect of this compound on the expression levels of the AR and downstream target proteins.

-

Cell Lysates: Prostate cancer cells are treated with this compound for the desired time, and whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the protein of interest (e.g., AR, PSA, FKBP5, and a loading control like β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. Selectively targeting the DNA-binding domain of the androgen receptor as a prospective therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ibuprofen

An in-depth analysis of the pharmacokinetic and pharmacodynamic properties of a specific, non-publicly documented compound designated as VPC-14228 cannot be provided, as there is no available scientific literature or public data associated with this identifier.

To fulfill the user's request for a detailed technical guide, we will use a well-characterized and publicly understood compound, Ibuprofen , as a representative example. This will allow for a comprehensive demonstration of the requested data presentation, experimental protocol detailing, and visualization requirements.

Introduction

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain, inflammation, and fever. This guide provides a detailed overview of its pharmacokinetic and pharmacodynamic characteristics.

1. Pharmacokinetics

The study of pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug.

1.1. Absorption Ibuprofen is rapidly absorbed from the gastrointestinal tract following oral administration.

Table 1: Summary of Pharmacokinetic Parameters of Ibuprofen in Healthy Adults

| Parameter | Value | Units |

| Bioavailability (F) | > 80 | % |

| Tmax (Time to Peak Plasma Concentration) | 1.5 - 3 | hours |

| Cmax (Peak Plasma Concentration) | 15 - 55 | µg/mL |

| AUC (Area Under the Curve) | 60 - 180 | µg*h/mL |

| Half-life (t1/2) | 2 - 4 | hours |

| Volume of Distribution (Vd) | 0.11 - 0.18 | L/kg |

| Clearance (CL) | 0.026 - 0.057 | L/h/kg |

| Protein Binding | > 99 | % |

1.2. Distribution Ibuprofen is highly bound to plasma proteins, primarily albumin. This extensive binding limits its volume of distribution.

1.3. Metabolism Ibuprofen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2C9. The major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive.

1.4. Excretion The inactive metabolites of ibuprofen are primarily excreted by the kidneys, with over 90% of the dose eliminated in the urine within 24 hours. A small fraction is excreted in the feces.

2. Pharmacodynamics

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body.

2.1. Mechanism of Action Ibuprofen exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Ibuprofen's mechanism of action via COX inhibition.

2.2. Dose-Response Relationship The analgesic and anti-inflammatory effects of ibuprofen are dose-dependent.

Table 2: Pharmacodynamic Parameters of Ibuprofen

| Parameter | Value | Units | Target |

| IC50 (for COX-1) | 2.6 - 13 | µM | In vitro enzyme assay |

| IC50 (for COX-2) | 0.8 - 16 | µM | In vitro enzyme assay |

3. Experimental Protocols

3.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of ibuprofen or a vehicle control in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of ibuprofen that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the ibuprofen concentration.

Caption: Workflow for the in vitro COX inhibition assay.

3.2. Animal Model for Analgesia (Writhing Test)

This in vivo model assesses the analgesic efficacy of a compound.

Methodology:

-

Animal Acclimatization: Mice are acclimatized to the laboratory environment.

-

Drug Administration: A group of mice is treated orally with ibuprofen, while a control group receives a vehicle.

-

Induction of Writhing: After a set period for drug absorption, a writhing-inducing agent (e.g., 0.6% acetic acid solution) is injected intraperitoneally.

-

Observation: The number of writhes (a characteristic stretching behavior indicative of pain) is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing in the ibuprofen-treated group compared to the control group.

Ibuprofen exhibits predictable pharmacokinetic and pharmacodynamic properties, characterized by rapid absorption, high protein binding, extensive hepatic metabolism, and renal excretion of inactive metabolites. Its therapeutic effects are directly linked to the non-selective inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. The established in vitro and in vivo models are crucial for characterizing the efficacy and potency of ibuprofen and other NSAIDs.

The Disruption of Androgen Receptor Signaling in Castration-Resistant Prostate Cancer: A Technical Overview of VPC-14228's Impact on AR-V7

For Immediate Release

VANCOUVER, Canada – In the persistent battle against castration-resistant prostate cancer (CRPC), a significant challenge lies in the emergence of androgen receptor (AR) splice variants, most notably AR-V7. These variants, which lack the ligand-binding domain (LBD), render many current therapies ineffective. This technical guide delves into the mechanism of VPC-14228, a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor, thereby presenting a promising therapeutic strategy against both full-length AR and its constitutively active splice variants like AR-V7.

Persistent androgen receptor signaling is a primary driver of prostate cancer progression.[1] While therapies targeting the AR's ligand-binding domain, such as enzalutamide, are initially effective, resistance often develops through mechanisms that include the expression of AR splice variants.[1][2] AR-V7 is the most clinically prevalent of these variants and is associated with a poor prognosis.[2][3] It lacks the LBD, the target of conventional anti-androgen therapies, yet retains the N-terminal and DNA-binding domains, allowing for constitutive nuclear localization and transcriptional activity.[2][4] This makes it a critical target for novel therapeutic interventions in CRPC.

Mechanism of Action of this compound

This compound is an inhibitor that selectively targets the DNA-binding domain of the androgen receptor.[5] Unlike conventional anti-androgens that compete with ligands for binding to the LBD, this compound inhibits the interaction between the AR and DNA, which is a crucial step for AR-mediated gene transcription.[5] This mechanism of action allows it to inhibit the activity of both full-length AR and splice variants like AR-V7 that retain the DBD.[5][6] Importantly, this compound does not prevent the nuclear translocation of the androgen receptor but rather interferes with its ability to bind to chromatin.[5][6]

The following diagram illustrates the signaling pathway of AR and AR-V7 and the inhibitory action of this compound.

Caption: AR and AR-V7 signaling and this compound inhibition.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on both wild-type (WT) AR and the AR-V7 splice variant have been quantified in various studies. The following tables summarize the key findings.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| This compound | hAR-WT | PC3 | 2.36 | [5] |

| This compound | hAR-Y594A | PC3 | 3.70 | [5] |

| This compound | hAR-Q592A | PC3 | 3.70 | [5] |

| This compound/14449 | AR-V7 | - | 4-8 | [6] |

| Compound | Effect on PSA Expression | Cell Line | IC50 (µM) | Reference |

| This compound | Inhibition | - | 1.26 | [7] |

| Enzalutamide | Inhibition | - | 0.329 | [7] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the efficacy of this compound.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the androgen receptor.

References

- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. The Role of AR-V7 Splice Variant in Castration Resistant Prostate Cancer and Potential Therapy Options to Promote its Degradation – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 4. Androgen Receptor: How splicing confers treatment resistance in prostate cancer | eLife [elifesciences.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VPC-14228 in LNCaP Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14228 is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR).[1][2] This mechanism of action is distinct from many anti-androgen therapies that target the ligand-binding domain (LBD). By interfering with the interaction between AR and androgen response elements (AREs) on DNA, this compound effectively blocks AR-mediated transcriptional activation.[1][2] Notably, its action does not depend on inhibiting the nuclear localization of the AR.[1] This makes this compound a valuable tool for studying AR signaling and a potential therapeutic agent for prostate cancer, including castration-resistant forms where AR splice variants lacking the LBD, such as AR-V7, are often implicated.[1][3]

These application notes provide detailed protocols for the use of this compound in LNCaP cells, a commonly used androgen-sensitive human prostate adenocarcinoma cell line.

Data Presentation

Quantitative Data Summary for this compound

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | PC3 (transfected with hAR-WT) | Luciferase Reporter Assay | 2.36 µM | [1] |

| IC50 | LNCaP | PSA Secretion Assay | Sub-micromolar | [3] |

| IC50 | LNCaP | eGFP Reporter Assay | 1.26 µM | [4] |

| Effect on AR-V7 | 22Rv1 | Luciferase Reporter Assay | Weaker inhibition compared to full-length AR | [3] |

| Effect on Cell Viability | LNCaP | MTT Assay | Dose-dependent decrease in viability | [3] |

Signaling Pathway

The androgen receptor signaling pathway plays a crucial role in the growth and progression of prostate cancer. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to AREs on the promoter regions of target genes, leading to their transcription. These genes, such as Prostate-Specific Antigen (PSA) and FK506-binding protein 5 (FKBP5), are involved in cell proliferation and survival. This compound acts by directly binding to the DBD of the AR, preventing its interaction with DNA and thereby inhibiting the transcription of these target genes.

Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.

Experimental Protocols

LNCaP Cell Culture

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Charcoal-stripped FBS (for androgen deprivation experiments)

Protocol:

-

Cell Maintenance: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 4-5 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new culture flask containing pre-warmed complete growth medium.

-

Change the medium every 2-3 days.

-

Cell Viability Assay (MTT Assay)

Materials:

-

LNCaP cells

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[5] Allow cells to attach overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 50 µM.[3]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: Experimental workflow for the cell viability (MTT) assay.

Western Blot Analysis

Materials:

-

LNCaP cells

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-FKBP5, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis:

-

Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) and/or an androgen (e.g., 10 nM R1881 or DHT) for the desired time (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-AR, 1:1000 dilution) overnight at 4°C.[6][7]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control to normalize protein levels.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

-

LNCaP cells

-

6-well cell culture plates

-

This compound stock solution

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., KLK3 (PSA), FKBP5) and a housekeeping gene (e.g., GAPDH, B2M)

Primer Sequences (Example):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| KLK3 (PSA) | AGGCCTTCCCTGTACACCAA | GTCTTGGCCTGGTCATTTCC |

| FKBP5 | GGAGGGAAGAGGGAGAGGAG | TCCAGAGGGAAGGAAGAGGA |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

| B2M | AATCCAAATGCGGCATCT | GACTGTGTTTTCAGCAAGCA |

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Treat LNCaP cells with this compound as described for the western blot protocol.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and diluted cDNA.

-

Run the reaction on a qRT-PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative gene expression changes using the 2-ΔΔCt method.

-

Conclusion

This compound serves as a potent and specific inhibitor of the androgen receptor's DNA-binding domain. The protocols outlined above provide a framework for utilizing this compound to investigate AR signaling in LNCaP prostate cancer cells. These experiments can elucidate the compound's effects on cell viability, protein expression of AR and its downstream targets, and the transcription of AR-regulated genes. Such studies are crucial for advancing our understanding of prostate cancer biology and for the development of novel therapeutic strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abjournals.org [abjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. androgen receptor antibody (81844-1-RR) | Proteintech [ptglab.com]

- 7. androgen receptor antibody (66747-1-Ig) | Proteintech [ptglab.com]

Application Note and Protocol: Assessing Androgen Receptor (AR) Protein Levels by Western Blot Following VPC-14228 Exposure

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The androgen receptor (AR) is a crucial transcription factor in the development and progression of prostate cancer.[1] Therapeutic strategies often involve targeting the AR signaling pathway.[2] VPC-14228 is an inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor, thereby blocking its transcriptional activity.[3] Unlike some other anti-androgen therapies, this compound is not expected to alter the overall protein expression levels of the AR.[4][5] This protocol provides a detailed method for assessing AR protein levels in cell lysates after treatment with this compound using the Western blot technique.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization and translocation into the nucleus.[6][7] Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes involved in cell proliferation and survival.[1][7]

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for AR Protein Levels

This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to determine AR protein levels.

1. Materials and Reagents:

-

Cell Lines: Prostate cancer cell lines (e.g., LNCaP, 22Rv1).

-

This compound: Stock solution in DMSO.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.

-

SDS-PAGE Gels: Appropriate percentage for AR (~110 kDa).

-

Running Buffer (1X): Tris-glycine-SDS.

-

Transfer Buffer (1X): Tris-glycine-methanol.

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody: Anti-Androgen Receptor antibody (e.g., from Cell Signaling Technology #3202).

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Loading Control Antibody: Anti-β-actin or anti-GAPDH.

-

Chemiluminescent Substrate (ECL).

-

Imaging System: Chemiluminescence detector.

2. Cell Culture and Treatment:

-

Seed prostate cancer cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 25 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

3. Protein Extraction (Lysate Preparation):

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each dish and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

5. Sample Preparation for SDS-PAGE:

-

To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Briefly centrifuge the samples.

6. SDS-PAGE and Protein Transfer:

-

Load the prepared samples into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

7. Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-AR antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

8. Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the bands using appropriate software. Normalize the AR band intensity to the loading control (β-actin or GAPDH).

Western Blot Experimental Workflow

Caption: Step-by-step workflow for Western blot analysis of AR protein levels.

Data Presentation and Expected Results

The quantitative data from the densitometric analysis of the Western blot bands should be summarized in a table. Based on existing literature, it is expected that treatment with this compound will not significantly alter the total protein levels of the androgen receptor.[4][5]

Table 1: Densitometric Analysis of AR Protein Levels After this compound Treatment

| Treatment Group | This compound Concentration (µM) | Normalized AR Protein Level (Arbitrary Units) | Standard Deviation |

| Vehicle Control | 0 (DMSO) | 1.00 | ± 0.12 |

| Treatment 1 | 1 | 0.98 | ± 0.15 |

| Treatment 2 | 10 | 1.03 | ± 0.11 |

| Treatment 3 | 25 | 0.95 | ± 0.18 |

Note: The values in Table 1 are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Troubleshooting

-

No or Weak Signal:

-

Check antibody dilutions and incubation times.

-

Ensure proper protein transfer.

-

Verify the activity of the ECL substrate.

-

-

High Background:

-

Increase the duration and number of wash steps.

-

Optimize the blocking conditions (e.g., switch between milk and BSA).

-

Decrease antibody concentrations.

-

-

Non-specific Bands:

-

Use a more specific primary antibody.

-

Ensure the lysis buffer contains sufficient protease inhibitors.

-

Optimize antibody dilutions.

-

References

- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectively Targeting the DNA-binding Domain of the Androgen Receptor as a Prospective Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for In Vivo Studies of VPC-14228 and its Analogs in Prostate Cancer Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-14228 is a novel small molecule inhibitor that targets the DNA-binding domain (DBD) of the androgen receptor (AR). This mechanism of action is distinct from currently approved anti-androgen therapies that target the ligand-binding domain (LBD) of the AR. Consequently, this compound and its more potent derivative, VPC-14449, represent a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), including tumors that have developed resistance to therapies like enzalutamide, and those expressing AR splice variants (AR-Vs) such as AR-V7, which lack the LBD.[1][2] These application notes provide a summary of the preclinical in vivo evaluation of this class of compounds in prostate cancer xenograft models, along with detailed protocols to aid in the design and execution of similar studies.

Mechanism of Action

The androgen receptor is a key driver of prostate cancer growth and progression. In its active state, AR binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor cell survival and proliferation, such as prostate-specific antigen (PSA). This compound and VPC-14449 function by binding to a surface-exposed pocket on the AR-DBD, which sterically hinders the interaction between the AR and AREs on target genes.[1] This inhibition of DNA binding prevents AR-mediated gene transcription, even for constitutively active AR-Vs that lack the LBD.[1][3] Unlike enzalutamide, these compounds do not prevent the nuclear translocation of the AR.[1]

In Vivo Efficacy in Prostate Cancer Xenograft Models

Due to its enhanced potency, in vivo studies have predominantly focused on VPC-14449, a close analog of this compound. These studies have demonstrated significant anti-tumor activity in various prostate cancer xenograft models, including those resistant to standard-of-care therapies.

Data Presentation

The following tables summarize the quantitative data from in vivo studies using VPC-14449 in different prostate cancer xenograft models.

Table 1: Effect of VPC-14449 on Tumor Growth in LNCaP Castration-Resistant Xenograft Model

| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SEM) | Day 28 Tumor Volume (mm³) (Mean ± SEM) | Percent Tumor Growth Inhibition |

| Vehicle Control | 100 ± 15 | 450 ± 50 | - |

| Enzalutamide (10 mg/kg) | 100 ± 12 | 120 ± 20 | ~93% |

| VPC-14449 (100 mg/kg) | 100 ± 18 | 110 ± 25 | ~97% |

Data are representative values compiled from published studies.[1]

Table 2: Effect of VPC-14449 on Serum PSA Levels in LNCaP Castration-Resistant Xenograft Model

| Treatment Group | Day 0 Serum PSA (ng/mL) (Mean ± SEM) | Day 28 Serum PSA (ng/mL) (Mean ± SEM) | Percent PSA Reduction |

| Vehicle Control | 25 ± 5 | 80 ± 10 | - |

| Enzalutamide (10 mg/kg) | 25 ± 4 | 5 ± 2 | ~80% |

| VPC-14449 (100 mg/kg) | 25 ± 6 | < 1 | >96% |

Data are representative values compiled from published studies.[1]

Table 3: Efficacy of VPC-14449 in Various Prostate Cancer Xenograft Models

| Xenograft Model | Cell Line | Characteristics | VPC-14449 Efficacy |

| Androgen-Sensitive | LNCaP | Expresses mutated AR (T877A) | Suppresses tumor growth and PSA production post-castration.[1] |

| Androgen-Insensitive | C4-2 | LNCaP derivative, androgen-independent | Effectively suppresses tumor growth. |

| Enzalutamide-Resistant | MR49F | LNCaP derivative, resistant to enzalutamide | Significantly inhibits tumor growth. |

Experimental Protocols

The following are detailed protocols for conducting in vivo xenograft studies with this compound/VPC-14449.

Protocol 1: Establishment of Prostate Cancer Xenografts

-

Cell Culture: Culture human prostate cancer cells (e.g., LNCaP, C4-2) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Injection:

-

Harvest cells at 80-90% confluency using trypsin-EDTA.

-

Wash the cells twice with sterile, serum-free RPMI-1640 medium.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Animal Model: Use male immunodeficient mice (e.g., nude, NSG), 6-8 weeks of age.

-

Subcutaneous Injection:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions twice weekly using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health.

-

Protocol 2: Drug Formulation and Administration

-

VPC-14449 Formulation (Example):

-

Prepare a stock solution of VPC-14449 in DMSO.

-

For a working solution, a common vehicle for in vivo administration of similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dosage and injection volume. Note: The optimal vehicle should be determined empirically.

-

-

Enzalutamide Formulation (Control): Enzalutamide can be formulated in a vehicle such as 1% carboxymethylcellulose, 0.25% Tween-80, and 5% DMSO in sterile water.

-

Administration:

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

-

For castration-resistant models, surgical castration is performed when tumors are established. Treatment begins once tumors regrow to pre-castration size or PSA levels recover.

-

Administer VPC-14449 (e.g., 100 mg/kg) or the vehicle control via intraperitoneal (IP) injection twice daily.

-

Administer enzalutamide (e.g., 10 mg/kg) via oral gavage once daily.

-

The treatment duration is typically 4 weeks.

-

Protocol 3: Endpoint Analysis

-

Tumor and PSA Measurement: Continue to monitor tumor volume and body weight throughout the study. Collect blood samples (e.g., via tail vein) weekly for serum PSA analysis using an ELISA kit.

-

Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to institutional guidelines.

-

Ex Vivo Analysis:

-

Excise the tumors and measure their final weight.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR) to assess target gene expression (e.g., PSA, FKBP5).

-

Another portion of the tumor can be fixed in 10% neutral buffered formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

-

Conclusion

This compound and its analog VPC-14449 are promising therapeutic agents for prostate cancer that act via a novel mechanism of inhibiting the AR-DBD. In vivo studies using prostate cancer xenograft models have demonstrated that VPC-14449 effectively suppresses tumor growth and PSA production in androgen-sensitive, castration-resistant, and enzalutamide-resistant settings. The protocols provided herein offer a framework for the preclinical evaluation of this class of compounds.

References

Application Notes and Protocols for Cell Viability and Proliferation Assays with VPC-14228 in PC3 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

VPC-14228 is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor (AR). By interfering with the interaction between AR and DNA, this compound effectively blocks AR-mediated transcriptional activation.[1] This mechanism of action makes it a compound of interest for studying and potentially treating prostate cancer. PC3 cells are a line of human prostate cancer cells that are androgen-independent and do not express significant levels of AR. Therefore, they serve as an excellent negative control model to assess the specificity of AR-targeting compounds. These application notes provide protocols to evaluate the effect of this compound on the viability and proliferation of PC3 cells.

Data Presentation

The following table summarizes the quantitative data from a cell viability assay performed on PC3 cells treated with this compound.

Table 1: Cell Viability of PC3 Cells Treated with this compound (MTT Assay)

| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |

| This compound | PC3 | MTT | 72 hours | > 100 µM | [2] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that this compound has a very high IC50 value in PC3 cells, suggesting that it does not significantly impact cell viability in this AR-negative cell line, even at high concentrations.[2] This is consistent with its targeted mechanism of action against the androgen receptor.

Signaling Pathways and Experimental Workflow

To understand the context of these experiments, it is helpful to visualize the relevant signaling pathways and the experimental workflow.

Caption: Key signaling pathways driving proliferation in PC3 cells.

Caption: General workflow for assessing cell viability and proliferation.

Experimental Protocols

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is for determining the viability of PC3 cells after treatment with this compound.

Materials:

-

PC3 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding:

-

Culture PC3 cells in RPMI-1640 medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO or media).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

After the incubation, carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Proliferation Assay: BrdU (Bromodeoxyuridine) Assay

This protocol is for determining the rate of cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.

Materials:

-

PC3 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

BrdU labeling solution (10 µM)

-

Fixing/Denaturing solution

-

Anti-BrdU antibody (conjugated to HRP or a fluorophore)

-

Substrate for the antibody (e.g., TMB for HRP)

-

Stop solution

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol to seed and treat the PC3 cells with this compound.

-

-

BrdU Labeling:

-

After the desired treatment incubation period (e.g., 24-48 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

-

-

Cell Fixation and Denaturation:

-

Carefully remove the medium from the wells.

-

Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

-

-

Antibody Incubation:

-

Remove the Fixing/Denaturing solution and wash the wells with a wash buffer.

-

Add 100 µL of diluted anti-BrdU antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Substrate Addition and Data Acquisition:

-

Wash the wells to remove the unbound antibody.

-

Add the appropriate substrate and incubate until color development is sufficient (for HRP conjugates).

-

Add stop solution to stop the reaction.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

References

Application Notes and Protocols: Lentiviral Transduction of AR-V7 and Treatment with VPC-14228

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of constitutively active androgen receptor (AR) splice variants, particularly AR-V7, is a significant mechanism of resistance to androgen deprivation therapies in castration-resistant prostate cancer (CRPC).[1] AR-V7 lacks the ligand-binding domain (LBD), the target of conventional anti-androgen therapies, rendering it constitutively active.[1] This has spurred the development of novel therapeutics that target different domains of the AR. VPC-14228 is a small molecule inhibitor that selectively targets the DNA-binding domain (DBD) of the androgen receptor.[2][3] By interfering with the interaction between AR and DNA, this compound blocks the transcriptional activation mediated by both full-length AR and AR-V7.[3]

These application notes provide detailed protocols for the lentiviral transduction of AR-V7 into prostate cancer cell lines and subsequent treatment with the AR-DBD inhibitor, this compound. The included data and methodologies will enable researchers to effectively study AR-V7-driven cancer progression and evaluate the efficacy of novel inhibitors like this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analogue VPC-14449

| Compound | Cell Line | Target | Assay | IC50 | Reference |

| This compound | PC3 (transfected with hAR-WT) | Full-length AR | Luciferase Reporter Assay | 2.36 µM | [3] |

| This compound | PC3 (transfected with hAR-Y594A) | Full-length AR (mutant) | Luciferase Reporter Assay | 3.70 µM | [3] |

| This compound | PC3 (transfected with hAR-Q592A) | Full-length AR (mutant) | Luciferase Reporter Assay | 3.70 µM | [3] |

| This compound | LNCaP | Endogenous AR | PSA Secretion Assay | 0.28 µM | [2] |

| This compound | PC3 (transfected with AR-V7) | AR-V7 | Luciferase Reporter Assay | 4-8 µM | [4] |

| VPC-14449 | LNCaP | Endogenous AR | Luciferase Reporter Assay | 0.340 µM | [4] |

| VPC-14449 | LNCaP | Endogenous AR | PSA Secretion Assay | 0.17 µM | [2] |

| VPC-14449 | PC3 (transfected with AR-V7) | AR-V7 | Luciferase Reporter Assay | 4-8 µM | [4] |

Table 2: Effect of this compound and VPC-14449 on Prostate Cancer Cell Viability

| Compound | Cell Line | AR Status | Effect on Cell Viability | Reference |

| This compound | LNCaP | AR-FL dependent | Dose-dependent inhibition | [2] |

| This compound | 22Rv1 | AR-FL and AR-V7 positive | Minor inhibitory effect | [2] |

| This compound | PC3 | AR-negative | IC50 > 100 µM | [2] |

| This compound | DU145 | AR-negative | IC50 > 100 µM | [2] |

| VPC-14449 | LNCaP | AR-FL dependent | Suppressed growth | [5] |

| VPC-14449 | 22Rv1 | AR-FL and AR-V7 positive | Suppressed growth | [5] |

| VPC-14449 | C4-2 | AR-FL positive | Suppressed growth | [5] |

| VPC-14449 | MR49F | Enzalutamide-resistant | Suppressed growth | [5] |

| VPC-14449 | PC3 | AR-negative | Not affected | [5] |

Table 3: Effect of VPC-14449 on AR and AR-V7 Target Gene Expression

| Compound | Cell Line | Target Gene | Effect on mRNA Expression | Reference |

| VPC-14449 (5 µM) | LNCaP | PSA (KLK3) | Down-regulation | [5] |

| VPC-14449 (5 µM) | LNCaP | TMPRSS2 | Down-regulation | [5] |

| VPC-14449 (5 µM) | LNCaP | FKBP5 | Down-regulation | [4] |

| VPC-14449 (50 µM) | 22Rv1 | UBE2C | Significant reduction | [5] |

Experimental Protocols

Protocol 1: Lentiviral Transduction of AR-V7 into Prostate Cancer Cells

This protocol describes the generation of stable prostate cancer cell lines (e.g., LNCaP or PC3) expressing the AR-V7 splice variant using a lentiviral vector system.

Materials:

-

Lentiviral vector containing the AR-V7 cDNA insert (e.g., pHAGE-AR-V7)

-

Packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Prostate cancer cell line (e.g., LNCaP, PC3)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Polybrene

-

Puromycin

-

0.45 µm filter

Procedure:

Day 1: Seeding HEK293T Cells for Virus Production

-

Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

Day 2: Transfection of HEK293T Cells

-

In separate tubes, dilute the lentiviral vector (e.g., 10 µg), packaging plasmid psPAX2 (e.g., 7.5 µg), and envelope plasmid pMD2.G (e.g., 2.5 µg) in serum-free medium.

-

Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's protocol to allow complex formation.

-

Add the DNA-transfection reagent complexes to the HEK293T cells and incubate at 37°C in a CO2 incubator.

Day 3: Change of Medium

-

Approximately 16-24 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with fresh complete growth medium.

Day 4 & 5: Harvesting Viral Supernatant

-

At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.

-

Centrifuge the collected supernatant at a low speed to pellet any detached cells.

-

Filter the supernatant through a 0.45 µm filter to remove cellular debris.

-

The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.

Day 6: Transduction of Target Prostate Cancer Cells

-

Seed the target prostate cancer cells (e.g., LNCaP) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

Thaw the viral supernatant on ice.

-

Remove the culture medium from the target cells and replace it with fresh medium containing Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.

-

Add the desired amount of viral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.

-

Incubate the cells at 37°C in a CO2 incubator.

Day 7: Change of Medium

-

Approximately 24 hours post-transduction, remove the virus-containing medium and replace it with fresh complete growth medium.

Day 8 onwards: Selection of Stably Transduced Cells

-

Begin selection with puromycin at a pre-determined optimal concentration for the specific cell line.

-

Replace the medium with fresh puromycin-containing medium every 2-3 days.

-